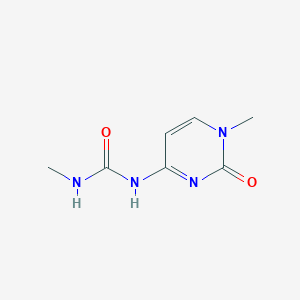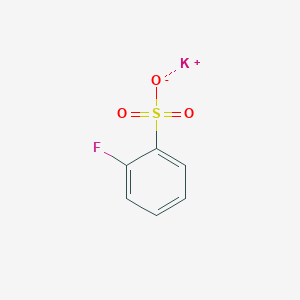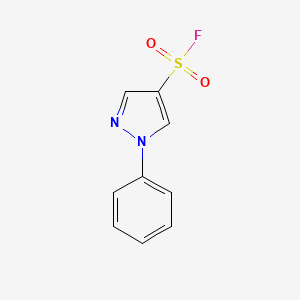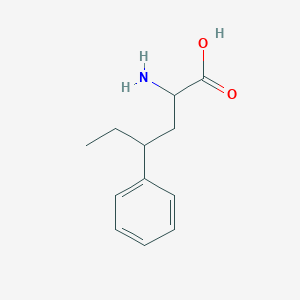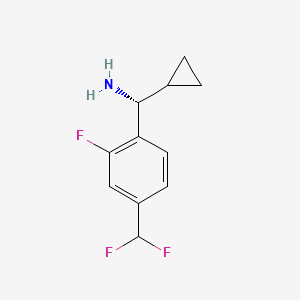
(R)-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a compound of interest in various fields of chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which are crucial for the successful synthesis of complex fluorinated compounds .
化学反应分析
Types of Reactions
®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
Chemistry
In chemistry, ®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicine, ®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is investigated for its potential therapeutic properties. Its unique structure may confer advantages in terms of metabolic stability, bioavailability, and target specificity, which are critical factors in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its fluorinated groups can impart desirable properties such as increased chemical resistance and improved performance in various applications .
作用机制
The mechanism of action of ®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- ®-cyclopropyl(4-(trifluoromethyl)-2-fluorophenyl)methanamine
- ®-cyclopropyl(4-(difluoromethyl)-2-chlorophenyl)methanamine
- ®-cyclopropyl(4-(difluoromethyl)-2-bromophenyl)methanamine
Uniqueness
What sets ®-cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine apart from these similar compounds is its specific combination of substituents, which can result in unique chemical and biological properties. The presence of both difluoromethyl and fluorine groups can enhance its metabolic stability and binding affinity, making it a promising candidate for various applications .
属性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
(R)-cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2/t10-/m1/s1 |
InChI 键 |
ZOCGESYGRXFOLU-SNVBAGLBSA-N |
手性 SMILES |
C1CC1[C@H](C2=C(C=C(C=C2)C(F)F)F)N |
规范 SMILES |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

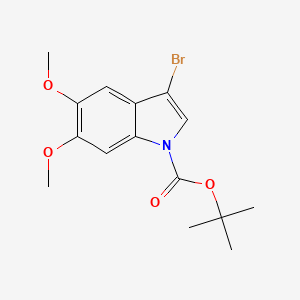
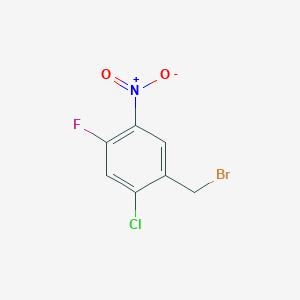
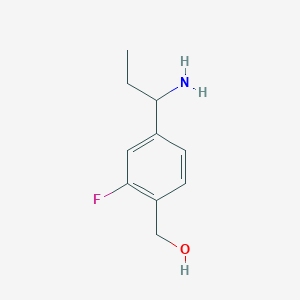

![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
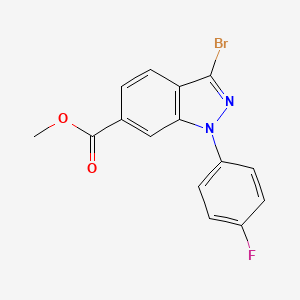
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
